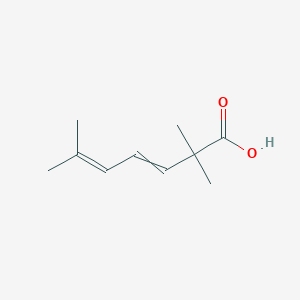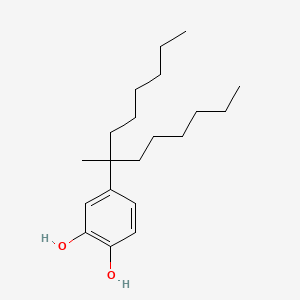
4-(7-Methyltridecan-7-YL)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(7-Methyltridecan-7-YL)benzene-1,2-diol is an organic compound belonging to the class of dihydroxybenzenes, also known as benzenediols. This compound features a benzene ring substituted with two hydroxyl groups at the 1 and 2 positions, and a 7-methyltridecyl group at the 4 position. Dihydroxybenzenes are known for their aromatic properties and are commonly used in various chemical reactions and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Methyltridecan-7-YL)benzene-1,2-diol typically involves the alkylation of benzene-1,2-diol (catechol) with 7-methyltridecane. This reaction can be carried out using Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
化学反応の分析
Types of Reactions
4-(7-Methyltridecan-7-YL)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated derivatives.
科学的研究の応用
4-(7-Methyltridecan-7-YL)benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-(7-Methyltridecan-7-YL)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .
類似化合物との比較
Similar Compounds
Catechol (benzene-1,2-diol): Lacks the 7-methyltridecyl group.
Resorcinol (benzene-1,3-diol): Hydroxyl groups at 1 and 3 positions.
Hydroquinone (benzene-1,4-diol): Hydroxyl groups at 1 and 4 positions.
Uniqueness
4-(7-Methyltridecan-7-YL)benzene-1,2-diol is unique due to the presence of the long alkyl chain (7-methyltridecyl group), which imparts distinct physical and chemical properties. This structural feature enhances its lipophilicity and potential interactions with lipid membranes, making it valuable in specific applications .
特性
CAS番号 |
60623-41-8 |
|---|---|
分子式 |
C20H34O2 |
分子量 |
306.5 g/mol |
IUPAC名 |
4-(7-methyltridecan-7-yl)benzene-1,2-diol |
InChI |
InChI=1S/C20H34O2/c1-4-6-8-10-14-20(3,15-11-9-7-5-2)17-12-13-18(21)19(22)16-17/h12-13,16,21-22H,4-11,14-15H2,1-3H3 |
InChIキー |
XOKQLOGMRDDHAN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)(CCCCCC)C1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [ethane-1,2-diylbis(oxyethane-2,1-diyl)]biscarbamate](/img/structure/B14619950.png)
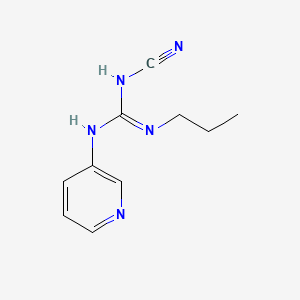


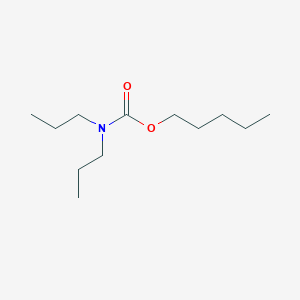
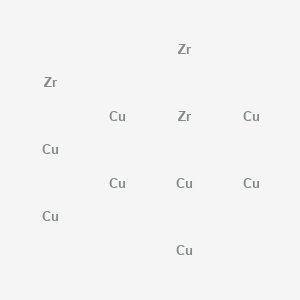
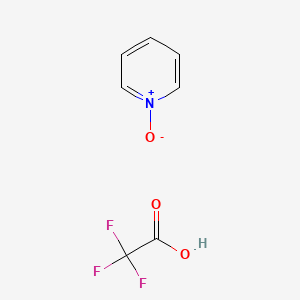
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14619977.png)
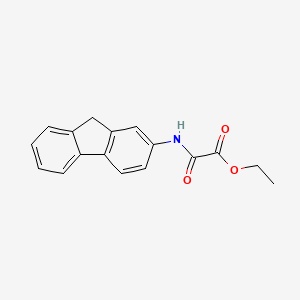
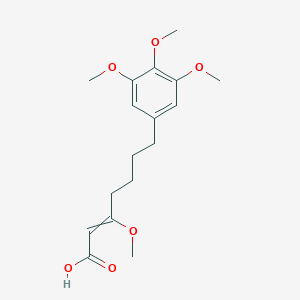
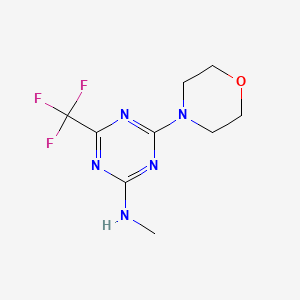
![5-Oxo-4,5,6,7,8,9-hexahydrothieno[3,2-b]azocine-3-carbonyl azide](/img/structure/B14619997.png)
sulfanium chloride](/img/structure/B14620008.png)
